molecular formula C23H20FN5O B6481113 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide CAS No. 897623-68-6

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide

Cat. No.: B6481113
CAS No.: 897623-68-6
M. Wt: 401.4 g/mol
InChI Key: HOQPVUMZXKOMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide is a synthetic organic molecule known for its complex structure and notable applications in medicinal chemistry. This compound features a tetrazole ring and a fluorophenyl group, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. It’s possible that it may influence multiple pathways given its potential for broad receptor or enzyme interaction .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific target(s) and the biochemical pathways it affects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide typically involves several key steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring is often formed through the cyclization of an appropriate nitrile or imidate precursor with sodium azide under acidic conditions.

  • Introduction of the Fluorophenyl Group:

  • Assembly of the Amide Bond: : The final step involves the coupling of the tetrazole derivative with the appropriate 3,3-diphenylpropanoyl chloride under basic conditions, typically using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

For large-scale industrial production, optimizations in reaction conditions, solvent choice, and purification methods are necessary to enhance yield and purity. Continuous flow chemistry may be employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using strong oxidizing agents, potentially leading to the formation of amides with higher oxidation states.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride, potentially breaking the amide bond.

  • Substitution: : The fluorophenyl and tetrazole groups may participate in various nucleophilic and electrophilic substitution reactions, altering the compound's overall structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution Reactions: : Sodium hydride (NaH), alkyl halides, acyl chlorides

Major Products

Major products formed from these reactions depend on the specific reagents and conditions used. They can range from hydroxylated derivatives to substituted tetrazole compounds.

Scientific Research Applications

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide has a range of scientific research applications:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules, useful in organic synthesis and material science.

  • Biology: : The compound is used in biochemical assays to study enzyme interactions and receptor binding.

  • Medicine: : It has potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.

  • Industry: : The compound can be used in the development of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide

  • N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide

Unique Features

  • Fluorophenyl Group: : Provides enhanced chemical stability and unique interaction properties.

  • Tetrazole Ring: : Offers versatility in chemical reactivity and biological activity.

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide stands out due to its specific combination of functional groups, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O/c24-19-11-13-20(14-12-19)29-22(26-27-28-29)16-25-23(30)15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQPVUMZXKOMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.